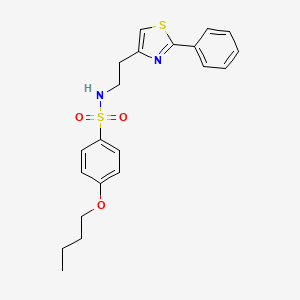

![molecular formula C14H19NO5S B2904016 2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 326889-54-7](/img/structure/B2904016.png)

2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

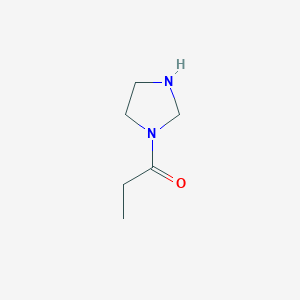

2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C14H19NO5S . It has an average mass of 313.369 Da and a monoisotopic mass of 313.098389 Da . This compound is used in scientific research and has diverse applications, ranging from drug development to material synthesis, due to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a methoxy group at the 2-position and a sulfonyl group at the 5-position. The sulfonyl group is further substituted with a 4-methylpiperidin-1-yl group .Aplicaciones Científicas De Investigación

2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid has been extensively used in scientific research as a potent inhibitor of sEH. sEH is an enzyme that plays a crucial role in the metabolism of fatty acids, and its inhibition has been shown to have a wide range of therapeutic benefits. This compound has been used to study the role of sEH in various diseases, including hypertension, diabetes, and inflammation. It has also been used to investigate the potential of sEH inhibition as a therapeutic strategy for these diseases.

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like many other benzoic acid derivatives, it might interact with its targets through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its site of action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid has several advantages for lab experiments. It is a highly selective and potent inhibitor of sEH, making it a valuable tool for studying the role of sEH in various diseases. It is also cost-effective and easy to synthesize, making it accessible to researchers. However, this compound has some limitations as well. Its potency may vary depending on the experimental conditions, and its effects may be influenced by other factors such as diet and genetics.

Direcciones Futuras

There are several future directions for the use of 2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid in scientific research. One area of interest is the potential of sEH inhibition as a therapeutic strategy for various diseases. This compound has been shown to have promising effects in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the development of new sEH inhibitors with improved potency and selectivity. This compound has served as a valuable tool for studying sEH inhibition, and its optimization may lead to the development of new and improved therapeutic agents.

Métodos De Síntesis

The synthesis of 2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid involves a multi-step process starting from commercially available starting materials. The first step involves the formation of a sulfonamide intermediate, which is then reacted with 2-methoxy-5-bromobenzoic acid to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a cost-effective and reliable compound for scientific research.

Propiedades

IUPAC Name |

2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-10-5-7-15(8-6-10)21(18,19)11-3-4-13(20-2)12(9-11)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDBKOZZSNCQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2903934.png)

![Methyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2903941.png)

![1-ethyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2903943.png)

![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2903945.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2903946.png)

![N-[2-(2,5-dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2903948.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2903953.png)

![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903956.png)